molecular formula C16H19FNO4 B2437420 trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1218764-11-4

trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2437420
CAS No.: 1218764-11-4
M. Wt: 308.33
InChI Key: VRCJPGMBINFMCH-OLZOCXBDSA-M
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Description

trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the fluorophenyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce de-fluorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the fluorophenyl group can enhance the bioactivity and metabolic stability of drug candidates, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    trans-1-(Tert-butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid: Contains a methyl group, which can influence its steric and electronic properties.

Uniqueness

The presence of the fluorophenyl group in trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its performance in various applications, making it distinct from similar compounds.

Properties

IUPAC Name

(3R,4S)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCJPGMBINFMCH-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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